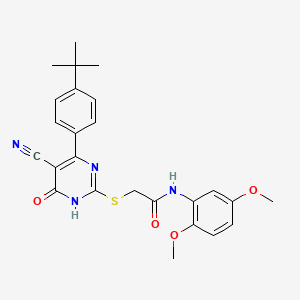![molecular formula C22H25N3O4S B11363685 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11363685.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide is a complex organic compound that features a combination of oxadiazole and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Attachment of the methoxyphenyl group:
Sulfonamide formation: The final step involves the reaction of the oxadiazole derivative with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties.
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.
Polymer Additives: It can be used as an additive to improve the properties of polymers.
Wirkmechanismus
The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with nucleic acids or proteins, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide
- **N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide
Uniqueness
The presence of the methoxy group in N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C22H25N3O4S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,6-trimethyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C22H25N3O4S/c1-6-11-25(30(26,27)21-16(3)12-15(2)13-17(21)4)14-20-23-22(24-29-20)18-7-9-19(28-5)10-8-18/h6-10,12-13H,1,11,14H2,2-5H3 |
InChI-Schlüssel |
RCLDSXKTGIKWMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11363604.png)
![(5-Fluoro-3-methyl-1-benzofuran-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11363605.png)
![2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11363611.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide](/img/structure/B11363623.png)
![N-(3,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363625.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11363632.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B11363638.png)
![N-(2,3-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11363640.png)
![3-chloro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11363647.png)
![3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11363654.png)
![2-{2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11363664.png)
![2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide](/img/structure/B11363676.png)
![N-Benzyl-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11363679.png)

